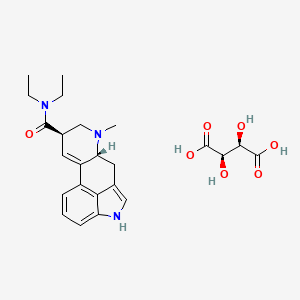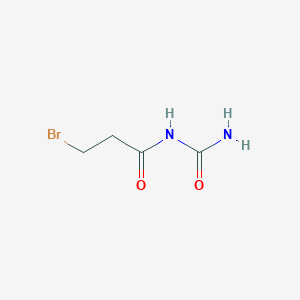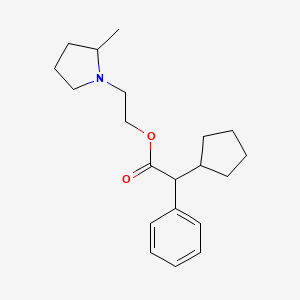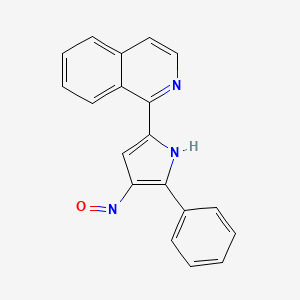
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that contains both pyrrole and isoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with nitroso compounds. One common method includes the cyclization of 2-phenylpyrrole with nitrosobenzene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the isoquinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1-(4-Nitro-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Reduction: 1-(4-Amino-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Substitution: 1-(4-Bromo-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Aplicaciones Científicas De Investigación
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing strand breaks or mutations, which can be exploited for its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)quinoline
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)pyridine
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)benzene
Uniqueness
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both pyrrole and isoquinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds with only one heterocyclic ring .
Propiedades
Número CAS |
13226-13-6 |
|---|---|
Fórmula molecular |
C19H13N3O |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
1-(4-nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C19H13N3O/c23-22-17-12-16(21-18(17)14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-20-19/h1-12,21H |
Clave InChI |
BDXUZIQIBQWJJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=NC=CC4=CC=CC=C43)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




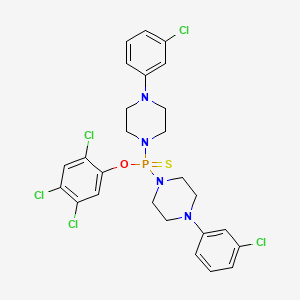

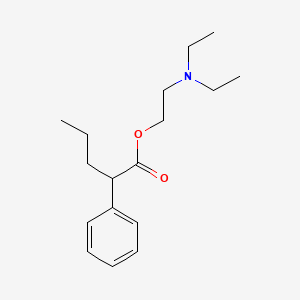
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)

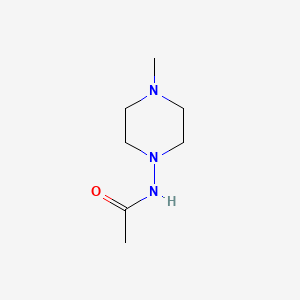

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
